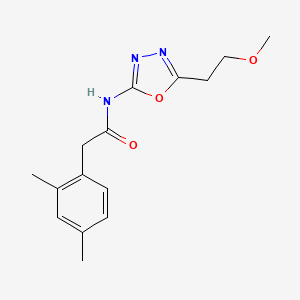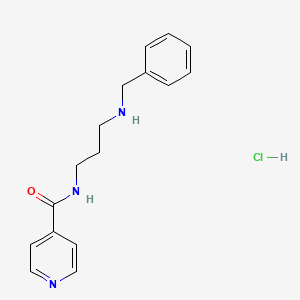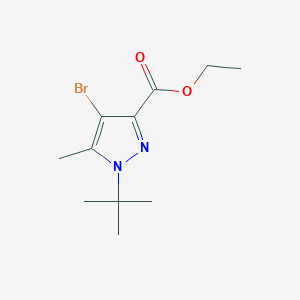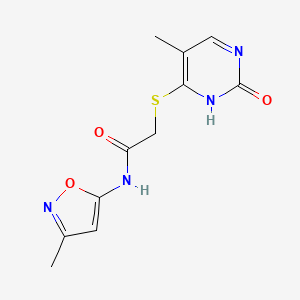
(5-(4-Methoxyphenyl)oxazol-2-yl)(2-methylindolin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-(4-Methoxyphenyl)oxazol-2-yl)(2-methylindolin-1-yl)methanone, also known as MIOM, is a synthetic compound with potential applications in scientific research. MIOM is a member of the oxazole family and has a unique chemical structure that makes it a promising candidate for various research purposes.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activities
Some novel derivatives, including (5-(4-Methoxyphenyl)oxazol-2-yl)(2-methylindolin-1-yl)methanone, have been synthesized and evaluated for their antimicrobial activities. These compounds have shown good or moderate activities against various microorganisms, indicating potential applications in developing new antimicrobial agents (Bektaş et al., 2007).
Imaging Applications in Parkinson's Disease
Research into the development of new PET imaging agents for Parkinson's disease has led to the synthesis of compounds structurally related to this compound. These efforts aim to visualize the LRRK2 enzyme, which is implicated in the pathology of Parkinson's disease, offering a potential tool for diagnosis and monitoring of the disease progression (Wang et al., 2017).
Antioxidant Properties
Compounds related to this compound have been synthesized and evaluated for their antioxidant properties. These studies have shown that some derivatives possess effective antioxidant power, suggesting their potential use in combating oxidative stress-related diseases (Çetinkaya et al., 2012).
CO/Ethylene Insertion Intermediates
The synthesis and structural characterization of phosphinito- and phosphonito-oxazoline Pd(II) complexes, which are derived from compounds structurally related to this compound, have shown their application as CO/ethylene insertion intermediates. This research provides insights into the mechanisms of catalysis and potential applications in industrial processes (Agostinho et al., 2007).
Novel Fluorophore Development
The development of novel fluorophores with strong fluorescence in a wide pH range of aqueous media, based on derivatives of this compound, has potential applications in biomedical analysis and fluorescent labeling. These compounds exhibit stability against light and heat, making them suitable for various analytical applications (Hirano et al., 2004).
Synthesis and Herbicidal Activities
Derivatives of this compound have been explored for their herbicidal activities, targeting Protox enzymes. These studies have identified compounds with promising herbicidal efficacy, suggesting their potential in agricultural applications (Luo et al., 2008).
Mecanismo De Acción
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that indole derivatives interact with their targets, leading to changes in cellular processes . The exact nature of these interactions and the resulting changes would depend on the specific targets and the biological context.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives, it can be inferred that this compound may affect multiple pathways . The downstream effects of these pathway alterations would depend on the specific biological context.
Result of Action
Given the wide range of biological activities associated with indole derivatives, it can be inferred that this compound may have diverse effects at the molecular and cellular levels .
Propiedades
IUPAC Name |
[5-(4-methoxyphenyl)-1,3-oxazol-2-yl]-(2-methyl-2,3-dihydroindol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c1-13-11-15-5-3-4-6-17(15)22(13)20(23)19-21-12-18(25-19)14-7-9-16(24-2)10-8-14/h3-10,12-13H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLQAIOUNVWRGDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C3=NC=C(O3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[4-(Benzenesulfonyl)-1,4-diazepan-1-yl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2681784.png)
![3-(3,4-dimethylphenyl)-8-fluoro-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2681785.png)




![N-(2-methoxyphenyl)-3,4-dimethyl-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2681795.png)

![tert-Butyl (1R*,4R*)-4-[(cyclopropylmethyl)amino]-cyclohexylcarbamate](/img/structure/B2681797.png)

![N-(2,3-dimethylphenyl)-2-[3-(4-fluorophenyl)-7-oxoisothiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2681800.png)
![(E)-4-((6-acetyl-3-(ethoxycarbonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)amino)-4-oxobut-2-enoic acid](/img/structure/B2681801.png)
